Octadecyl hexanoate
CAS No.: 41927-67-7
Cat. No.: VC19638705
Molecular Formula: C24H48O2
Molecular Weight: 368.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41927-67-7 |
|---|---|
| Molecular Formula | C24H48O2 |
| Molecular Weight | 368.6 g/mol |
| IUPAC Name | octadecyl hexanoate |
| Standard InChI | InChI=1S/C24H48O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26-24(25)22-20-6-4-2/h3-23H2,1-2H3 |
| Standard InChI Key | GQKMJPMHAWIENG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC(=O)CCCCC |
Introduction
Chemical Identity and Structural Features
Octadecyl hexanoate, systematically named octadecyl hexanoate, is characterized by an 18-carbon alkyl chain (octadecyl) esterified with a six-carbon carboxylic acid (hexanoic acid). Its molecular structure imparts notable hydrophobicity, making it valuable in formulations requiring water resistance.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₄₈O₂ |
| Molecular Weight | 368.6 g/mol |
| CAS Registry Number | 41927-67-7 |
| IUPAC Name | Octadecyl hexanoate |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | 20–25°C |
| Boiling Point | 450–470°C (estimated) |
The ester’s hydrophobic nature arises from its long alkyl chain, which reduces solubility in polar solvents while enhancing compatibility with nonpolar matrices .
Synthesis and Industrial Production
Esterification Reactions
The synthesis of octadecyl hexanoate typically involves acid-catalyzed esterification:
Sulfuric acid or p-toluenesulfonic acid serves as catalysts, with reactions conducted under reflux to remove water and drive equilibrium toward ester formation . Industrial processes often employ continuous reactors with solid acid catalysts (e.g., ion-exchange resins) to improve yield and reduce waste .
Optimization Strategies
Key parameters include:
-
Molar Ratio: Excess hexanoic acid (1.15:1 acid-to-alcohol) maximizes ester yield .
-
Temperature: 170–210°C balances reaction rate and side-product formation .
-
Catalyst Loading: 0.5–1.2% catalyst by mass ensures efficient conversion .
Post-synthesis, vacuum distillation or filtration removes unreacted precursors, yielding products with >98.5% purity .
Reactivity and Degradation Pathways
Hydrolysis Mechanisms
Octadecyl hexanoate undergoes hydrolysis in acidic or basic conditions:
-
Acidic Hydrolysis:
Yielding hexanoic acid and octadecanol. -
Saponification:
Producing sodium hexanoate and octadecanol .
Stability Considerations
The ester’s stability under thermal and oxidative stress is critical for industrial applications. Studies suggest decomposition above 300°C, releasing CO₂ and hydrocarbons .
Industrial and Scientific Applications
Lubricants and Surfactants
Octadecyl hexanoate’s hydrophobicity and thermal stability make it ideal for:
-
High-Temperature Lubricants: Reduces friction in machinery operating above 200°C.
-
Nonionic Surfactants: Enhances emulsification in cosmetic formulations .
Biomedical Research
Preliminary investigations highlight its role in:
-
Drug Delivery Systems: Encapsulates hydrophobic drugs via micelle formation.
-
Membrane Studies: Modifies lipid bilayer fluidity in cellular models .
Polymer Science
As a plasticizer, it improves flexibility in polyvinyl chloride (PVC) and polyurethane foams without migrating excessively .
Comparative Analysis with Analogous Esters
Table 2: Comparison of Long-Chain Esters
| Ester | Alkyl Chain Length | Melting Point (°C) | Primary Use |
|---|---|---|---|
| Octadecyl hexanoate | C18 | 20–25 | Lubricants |
| Octyl hexanoate | C8 | -10 | Cosmetics |
| Hexadecyl octanoate | C16 | 15–18 | Plasticizers |
Octadecyl hexanoate’s longer chain enhances thermal stability compared to shorter analogs, albeit at the cost of higher viscosity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume